molecular formula C11H8N2O4 B11966203 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one

Cat. No.: B11966203
M. Wt: 232.19 g/mol
InChI Key: KBBINJZIGXCCNW-RMKNXTFCSA-N
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Description

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole ring and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The oxazole ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4,5-dialkoxy-2-nitrobenzylidene)oxazol-5(4H)-one
  • 2-Phenyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one

Uniqueness

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylidene moiety enhances its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(4E)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C11H8N2O4/c1-7-12-9(11(14)17-7)6-8-4-2-3-5-10(8)13(15)16/h2-6H,1H3/b9-6+

InChI Key

KBBINJZIGXCCNW-RMKNXTFCSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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